3-(Methylsulfonyl)benzothioamide
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Overview
Description
3-(Methylsulfonyl)benzothioamide is an organic compound that belongs to the class of benzothioamides. This compound is characterized by the presence of a benzene ring substituted with a thioamide group and a methylsulfonyl group. Benzothioamides are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)benzothioamide typically involves the introduction of a thioamide group into a benzene ring substituted with a methylsulfonyl group. One common method is the thionation of a corresponding amide using sulfurization agents. For instance, the reaction of a methylsulfonyl-substituted benzamide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can yield the desired thioamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thionation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solventless conditions can enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the electrophile used.
Scientific Research Applications
3-(Methylsulfonyl)benzothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another sulfur-containing heterocycle with significant biological activity.
Thioamide: Compounds containing the thioamide functional group, such as thiourea and thioacetamide.
Sulfonyl Derivatives: Compounds with sulfonyl groups, like sulfonamides and sulfonylureas.
Uniqueness
3-(Methylsulfonyl)benzothioamide is unique due to the combination of the methylsulfonyl and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H9NO2S2 |
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Molecular Weight |
215.3 g/mol |
IUPAC Name |
3-methylsulfonylbenzenecarbothioamide |
InChI |
InChI=1S/C8H9NO2S2/c1-13(10,11)7-4-2-3-6(5-7)8(9)12/h2-5H,1H3,(H2,9,12) |
InChI Key |
ZMMHNKWMJYVZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=S)N |
Origin of Product |
United States |
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